2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C21H20O7. This compound is characterized by the presence of a chromenone core, which is a fused ring system containing both benzene and pyrone rings. The methoxyphenoxy and acetate groups attached to the chromenone core contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a suitable phenol derivative with the chromenone intermediate.
Esterification: The final step involves the esterification of the chromenone derivative with 2-methylpropyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromenone core can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The acetate group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate: Similar structure but with a propyl group instead of a 2-methylpropyl group.
{[3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C22H22O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H22O7/c1-14(2)11-28-21(23)13-26-17-8-9-18-19(10-17)27-12-20(22(18)24)29-16-6-4-15(25-3)5-7-16/h4-10,12,14H,11,13H2,1-3H3 |
InChI Key |
RPTYTUZDFNSKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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